Pentafluorophénylmalonate de diéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

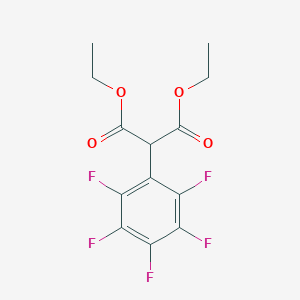

Diethyl pentafluorophenyl-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pentafluorophenyl group attached to the malonate core

Applications De Recherche Scientifique

Diethyl pentafluorophenyl-malonate has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl pentafluorophenyl-malonate can be synthesized through the alkylation of diethyl malonate with pentafluorobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of diethyl pentafluorophenyl-malonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl pentafluorophenyl-malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used as the base for enolate formation.

Hydrolysis: Aqueous acid such as hydrochloric acid is used for ester hydrolysis.

Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids.

Mécanisme D'action

The mechanism of action of diethyl pentafluorophenyl-malonate involves the formation of reactive intermediates such as enolates and carbanions. These intermediates participate in nucleophilic substitution and addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A commonly used malonate ester with similar reactivity but lacking the pentafluorophenyl group.

Dimethyl malonate: Another malonate ester with similar properties but different ester groups.

Ethyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

Diethyl pentafluorophenyl-malonate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

Activité Biologique

Diethyl pentafluorophenyl-malonate (DEPFM) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, hydrolysis, and biological implications of DEPFM, supported by relevant research findings and case studies.

Synthesis of Diethyl Pentafluorophenyl-Malonate

Diethyl pentafluorophenyl-malonate is synthesized through the reaction of diethyl malonate with pentafluorobenzene. This reaction typically involves sodium diethyl malonate and hexafluorobenzene under specific conditions to yield the desired compound. The synthesis can be challenging due to the stability of the fluorinated compound and the conditions required for effective hydrolysis.

Hydrolysis Studies

Research indicates that the hydrolysis of diethyl 2-(perfluorophenyl)malonate (a structural analogue) is complex. The compound does not readily hydrolyze under basic or acidic conditions, which poses challenges for its further chemical transformations. In one study, hydrolysis with a mixture of HBr and acetic acid yielded 2-(perfluorophenyl)acetic acid in a significant yield, highlighting the need for careful selection of reaction conditions to achieve desired products .

Table 1: Hydrolysis Conditions and Outcomes for Diethyl Pentafluorophenyl-Malonate

| Condition | Outcome |

|---|---|

| Basic (10% KOH, reflux) | No reaction after 5 hours |

| Acidic (HBr + AcOH, reflux) | 63% yield of 2-(perfluorophenyl)acetic acid |

| Mild conditions (biphasic) | No reaction |

Biological Activity

The biological activity of diethyl pentafluorophenyl-malonate is primarily inferred from studies on related fluorinated compounds. Fluorinated compounds often exhibit unique pharmacological properties due to their electronegativity and ability to engage in stronger interactions with biological targets.

Case Studies on Related Compounds

- Antitumor Activity : Research has shown that certain fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, pentafluorophenyl platinum(II) complexes demonstrated antiproliferative activity against human lung carcinoma (A549), cervix carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell cultures . The mechanism involves the generation of reactive oxygen species, which are known to induce apoptosis in cancer cells.

- Receptor Interaction : Studies on fluorinated amino acids indicate that fluorine substitution can enhance binding affinity to receptors involved in platelet aggregation. This suggests that diethyl pentafluorophenyl-malonate may also interact with biological receptors in a similar manner, potentially leading to enhanced biological activity .

Propriétés

IUPAC Name |

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWVDXADPLRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456364 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-05-4 |

Source

|

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.